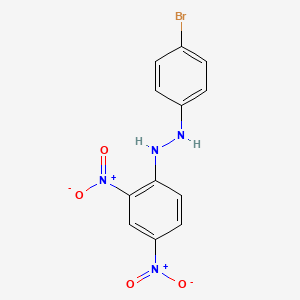
1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of a bromophenyl group and a dinitrophenyl group attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Tin(II) chloride, iron powder
- Solvents: Ethanol, methanol, acetic acid
Major Products Formed:
- Nitroso derivatives
- Nitro derivatives
- Amino derivatives
- Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the inhibition of specific enzymes or modulation of receptor activity. The presence of the bromophenyl and dinitrophenyl groups contributes to its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine
- 1-(4-Methylphenyl)-2-(2,4-dinitrophenyl)hydrazine
- 1-(4-Nitrophenyl)-2-(2,4-dinitrophenyl)hydrazine
Comparison: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of the bromine atom in the bromophenyl group, which imparts distinct chemical and physical properties. Compared to its chlorinated, methylated, or nitrated analogs, the brominated compound may exhibit different reactivity, solubility, and biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets and its overall stability.
Propiedades
Número CAS |
896736-82-6 |
|---|---|
Fórmula molecular |
C12H9BrN4O4 |
Peso molecular |
353.13 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(2,4-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C12H9BrN4O4/c13-8-1-3-9(4-2-8)14-15-11-6-5-10(16(18)19)7-12(11)17(20)21/h1-7,14-15H |
Clave InChI |
QMZYFGSLMOIFHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




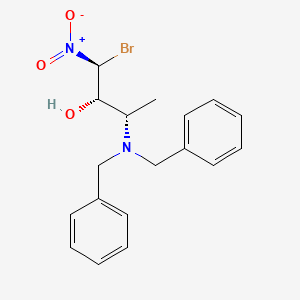

![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
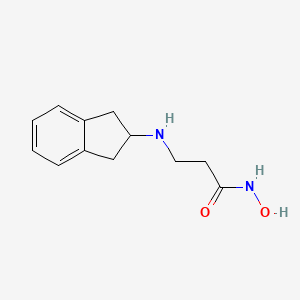
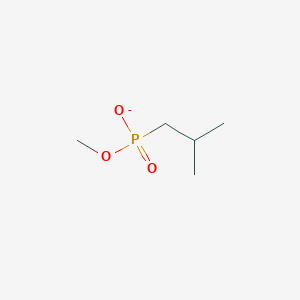
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
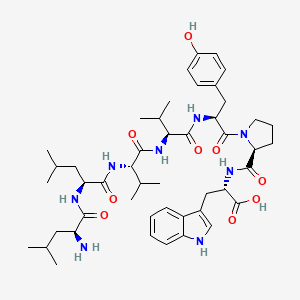
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
